1-(3-Methoxyphenyl)cyclopropanecarbaldehyde
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Overview
Description
1-(3-Methoxyphenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C11H12O2. It is characterized by a cyclopropane ring attached to a 3-methoxyphenyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)cyclopropanecarbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 3-methoxybenzylideneacetone, using a reagent like diazomethane or a Simmons-Smith reagent. The reaction typically occurs under mild conditions and yields the desired cyclopropane derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like hydroxide ions (OH-) or methoxide ions (CH3O-)
Major Products:
Oxidation: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid
Reduction: 1-(3-Methoxyphenyl)cyclopropanemethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Methoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of cyclopropane ring reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)cyclopropanecarbaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclopropanecarbaldehyde: Similar structure but with the methoxy group at the para position.
1-(3-Hydroxyphenyl)cyclopropanecarbaldehyde: Similar structure with a hydroxy group instead of a methoxy group.
1-(3-Methoxyphenyl)cyclopropanemethanol: The reduced form of the aldehyde.
Uniqueness: 1-(3-Methoxyphenyl)cyclopropanecarbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group, which confer distinct reactivity patterns
Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7-8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMELIUFNNDJCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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